molecular formula C17H22N2O B2727784 N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamide CAS No. 2411312-11-1

N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamide

Cat. No. B2727784
CAS RN: 2411312-11-1
M. Wt: 270.376
InChI Key: DQHHYYLXRQIGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamide, also known as MAB-AB-Chminaca, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of indazole-based synthetic cannabinoids and is known for its high potency and affinity for the cannabinoid receptors in the brain.

Mechanism of Action

N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca acts as a potent agonist of the CB1 and CB2 receptors in the brain, which are involved in the regulation of various physiological processes. The activation of these receptors by N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca has been shown to have various biochemical and physiological effects on the body. It has been found to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. This compound has also been shown to have anti-inflammatory properties, which may have applications in the treatment of various inflammatory conditions. Additionally, N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca has been found to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and sleep disorders.

Advantages and Limitations for Lab Experiments

N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca has several advantages for use in lab experiments. It is a highly potent compound that can be used in small quantities, which makes it cost-effective for researchers. Additionally, it has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, the use of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca in lab experiments is limited by its potential toxicity and the lack of information on its long-term effects.

Future Directions

There are several future directions for the study of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca. One potential area of research is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another potential area of research is the investigation of the long-term effects of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca on the brain and other organs. Additionally, the use of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca in the treatment of various medical conditions such as chronic pain and inflammation warrants further investigation.

Synthesis Methods

The synthesis of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca involves a multi-step process that includes the condensation of 2-pyridine-2-yl ethanol with 2-methylcyclopentanone to form the intermediate product. This intermediate product is then reacted with but-2-ynoic acid in the presence of a catalyst to yield the final product, N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca. The synthesis of this compound requires expertise in organic chemistry and is usually carried out in specialized laboratories.

Scientific Research Applications

N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca has been extensively studied for its potential applications in medical research. It has been shown to have high affinity for the CB1 and CB2 receptors in the brain, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation. This compound has been used in studies related to the endocannabinoid system, which is a complex network of signaling molecules and receptors that regulate various physiological processes in the body.

properties

IUPAC Name

N-(2-methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-3-7-17(20)19(16-10-6-8-14(16)2)13-11-15-9-4-5-12-18-15/h4-5,9,12,14,16H,6,8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHHYYLXRQIGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CCC1=CC=CC=N1)C2CCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.